Cas no 2680717-01-3 (benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate)
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28291749
- benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate
- 2680717-01-3
-
- Inchi: 1S/C18H29NO3/c1-16(2,3)18(21,17(4,5)6)13-19-15(20)22-12-14-10-8-7-9-11-14/h7-11,21H,12-13H2,1-6H3,(H,19,20)
- InChI Key: PDZSWWRUXBVKRL-UHFFFAOYSA-N
- SMILES: OC(CNC(=O)OCC1C=CC=CC=1)(C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 307.21474379g/mol
- Monoisotopic Mass: 307.21474379g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 58.6Ų
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28291749-1g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 1g |
$1315.0 | 2023-09-08 | ||
| Enamine | EN300-28291749-5g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 5g |
$3812.0 | 2023-09-08 | ||
| Enamine | EN300-28291749-10g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 10g |
$5652.0 | 2023-09-08 | ||
| Enamine | EN300-28291749-0.05g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 95.0% | 0.05g |
$1104.0 | 2025-03-19 | |
| Enamine | EN300-28291749-0.1g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 95.0% | 0.1g |
$1157.0 | 2025-03-19 | |
| Enamine | EN300-28291749-0.25g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 95.0% | 0.25g |
$1209.0 | 2025-03-19 | |
| Enamine | EN300-28291749-0.5g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 95.0% | 0.5g |
$1262.0 | 2025-03-19 | |
| Enamine | EN300-28291749-1.0g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28291749-2.5g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
| Enamine | EN300-28291749-5.0g |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate |
2680717-01-3 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 |
benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate
Professional Introduction to Benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate (CAS No. 2680717-01-3)
Benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate, with the chemical formula C14H23O3N and the CAS number 2680717-01-3, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential applications. This compound belongs to the class of carbamates, which are widely recognized for their versatility in various chemical and biological processes. The presence of a benzyl group and a bulky 2-tert-butyl-2-hydroxy-3,3-dimethylbutyl moiety in its structure contributes to its distinctive reactivity and stability, making it a subject of interest for researchers exploring novel synthetic pathways and biological activities.
The benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate structure is characterized by its rigid backbone and the presence of both hydrophobic and hydrophilic regions. This dual nature allows the compound to interact effectively with a wide range of biological targets, making it a promising candidate for drug development. The benzyl group, known for its stability and ease of functionalization, provides a stable platform for further chemical modifications, while the 2-tert-butyl-2-hydroxy-3,3-dimethylbutyl side chain enhances solubility and bioavailability in aqueous environments.
In recent years, there has been growing interest in carbamates as pharmacophores due to their ability to modulate enzyme activity and receptor binding. The benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate has been studied for its potential role in inhibiting various enzymes involved in inflammatory pathways. For instance, research has indicated that this compound may exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators.
Moreover, the benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate has shown promise in preclinical studies as a lead compound for developing novel therapeutic agents. Its structural features allow it to mimic natural substrates or inhibitors of target enzymes, thereby facilitating the design of more effective drugs. The bulky side chain not only enhances binding affinity but also improves metabolic stability, reducing the likelihood of rapid degradation in vivo.
The synthesis of benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and green chemistry principles has been explored to optimize the synthetic pathway while minimizing environmental impact. Recent advancements in flow chemistry have enabled researchers to produce this compound more efficiently, with improved scalability for industrial applications.
One of the most intriguing aspects of benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate is its potential application in drug delivery systems. The compound's ability to form stable complexes with other molecules makes it an excellent candidate for developing prodrugs or targeted delivery systems. By incorporating this carbamate moiety into drug molecules, researchers can enhance solubility, improve bioavailability, and achieve controlled release profiles, thereby optimizing therapeutic efficacy.
Recent studies have also explored the role of benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate in chemical biology research. Its unique structural features make it a valuable tool for studying enzyme mechanisms and protein-protein interactions. Researchers have used this compound as a probe to investigate the function of various enzymes involved in signal transduction pathways, providing insights into potential therapeutic targets for diseases such as cancer and neurodegenerative disorders.
The future prospects of benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate are vast and multifaceted. As our understanding of biological systems continues to evolve, new applications for this compound are likely to emerge. Ongoing research efforts are focused on expanding its utility in drug development by exploring novel synthetic strategies and investigating its interactions with biological targets at a molecular level.
In conclusion,benzyl N-(2-tert-butyl-2-hydroxy-3,3-dimethylbutyl)carbamate (CAS No. 2680717-01-3) represents a significant advancement in pharmaceutical chemistry with potential applications ranging from drug development to chemical biology research. Its unique structural properties make it a versatile tool for modulating biological processes and developing novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action,benzyl N-(2-tert-butyl-
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